

1,1-Dichloro-1-heptene chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1-Dichloro-1-heptene

Cat. No.: B15480811

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An In-depth Technical Guide to 1,1-Dichloro-1-heptene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dichloro-1-heptene is a chlorinated alkene with the chemical formula $C_7H_{12}Cl_2$. As a member of the geminal dihaloalkene family, it serves as a versatile synthetic intermediate in organic chemistry. The presence of the dichlorovinyl group allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of **1,1-Dichloro-1-heptene**.

Chemical Structure and Properties

The structure of **1,1-Dichloro-1-heptene** features a seven-carbon chain with a double bond at the first carbon, to which two chlorine atoms are attached.

Molecular Structure:

Systematic IUPAC Name: 1,1-dichlorohept-1-ene[1]

CAS Registry Number: 32363-95-4[1]

Physical and Chemical Properties

Experimentally determined physical properties for **1,1-Dichloro-1-heptene** are not readily available in the literature. The following table summarizes computed properties and key identifiers.

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ Cl ₂	PubChem[1]
Molecular Weight	167.07 g/mol	PubChem[1]
XLogP3	4.6	PubChem (Computed)[1]
Hydrogen Bond Donor Count	0	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	0	PubChem (Computed)[1]
Rotatable Bond Count	4	PubChem (Computed)[1]
Exact Mass	166.0316058 Da	PubChem (Computed)[1]
Monoisotopic Mass	166.0316058 Da	PubChem (Computed)[1]
Topological Polar Surface Area	0 Å ²	PubChem (Computed)[1]
Heavy Atom Count	9	PubChem (Computed)[1]

Synthesis of 1,1-Dichloro-1-heptene

While a specific, detailed experimental protocol for the synthesis of **1,1-Dichloro-1-heptene** is not widely published, a common and effective method for the preparation of 1,1-dichloroalkenes is the Wittig-type reaction of an aldehyde with triphenylphosphine and carbon tetrachloride.

Experimental Protocol: Synthesis from Heptanal

This protocol is a generalized procedure based on established methods for the synthesis of 1,1-dichloroalkenes.

Materials:

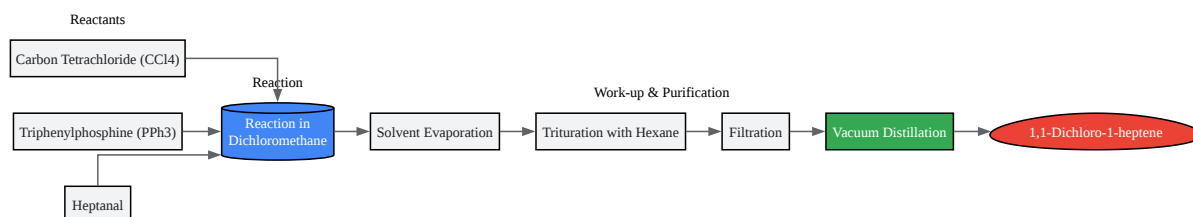
- Heptanal
- Triphenylphosphine (PPh_3)
- Carbon tetrachloride (CCl_4)
- Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
- Inert gas (Argon or Nitrogen)
- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle
- Apparatus for extraction and purification (separatory funnel, rotary evaporator, distillation setup)

Procedure:

- **Reaction Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with an inert gas.
- **Reagent Addition:** Triphenylphosphine (2.0 equivalents) is dissolved in anhydrous dichloromethane. The solution is cooled in an ice bath.
- A solution of heptanal (1.0 equivalent) and carbon tetrachloride (2.0 equivalents) in anhydrous dichloromethane is added dropwise to the stirred triphenylphosphine solution under an inert atmosphere.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

- Purification: The resulting residue, containing the product and triphenylphosphine oxide, is triturated with a non-polar solvent such as pentane or hexane to precipitate the triphenylphosphine oxide. The solid is removed by filtration. The filtrate is concentrated, and the crude product is purified by vacuum distillation to yield **1,1-Dichloro-1-heptene**.

Logical Workflow for Synthesis:



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*Synthesis workflow for **1,1-Dichloro-1-heptene**.*

Spectral Data

Mass Spectrometry

The mass spectrum of **1,1-Dichloro-1-heptene** is characterized by the presence of isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

GC-MS Data:

- Instrument: JEOL JMS-D-3000
- Ionization: Electron Impact (EI)

- Top 5 Peaks (m/z): 70, 42, 55, 57, 109[1]

The fragmentation pattern of chlorinated alkenes often involves the loss of chlorine atoms and cleavage of the alkyl chain. The presence of two chlorine atoms will result in characteristic M, M+2, and M+4 isotopic patterns for chlorine-containing fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR data for **1,1-Dichloro-1-heptene** is not available. However, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.

¹H NMR (Predicted):

- The vinyl proton (=CH-) is expected to appear as a triplet in the range of δ 5.5-6.5 ppm, coupled to the adjacent methylene group.
- The methylene group adjacent to the double bond (-CH₂-C=) would likely resonate around δ 2.0-2.5 ppm as a quartet.
- The other methylene groups of the pentyl chain would appear as multiplets between δ 1.2-1.6 ppm.
- The terminal methyl group (-CH₃) would be a triplet around δ 0.9 ppm.

¹³C NMR (Predicted):

- The dichlorinated carbon of the double bond (C=CCl₂) is expected in the δ 125-140 ppm region.
- The other carbon of the double bond (=CH-) would likely appear between δ 120-130 ppm.
- The carbons of the alkyl chain would resonate in the typical aliphatic region of δ 14-40 ppm.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

- C-H stretch (alkane): 2850-3000 cm⁻¹

- C=C stretch: Approximately 1600-1650 cm^{-1} (the intensity may be weak due to the substitution pattern)
- =C-H stretch: Around 3000-3100 cm^{-1}
- C-Cl stretch: 600-800 cm^{-1} (strong)

Reactivity and Applications

The dichlorovinyl group in **1,1-Dichloro-1-heptene** is a key functional handle for various organic transformations, including:

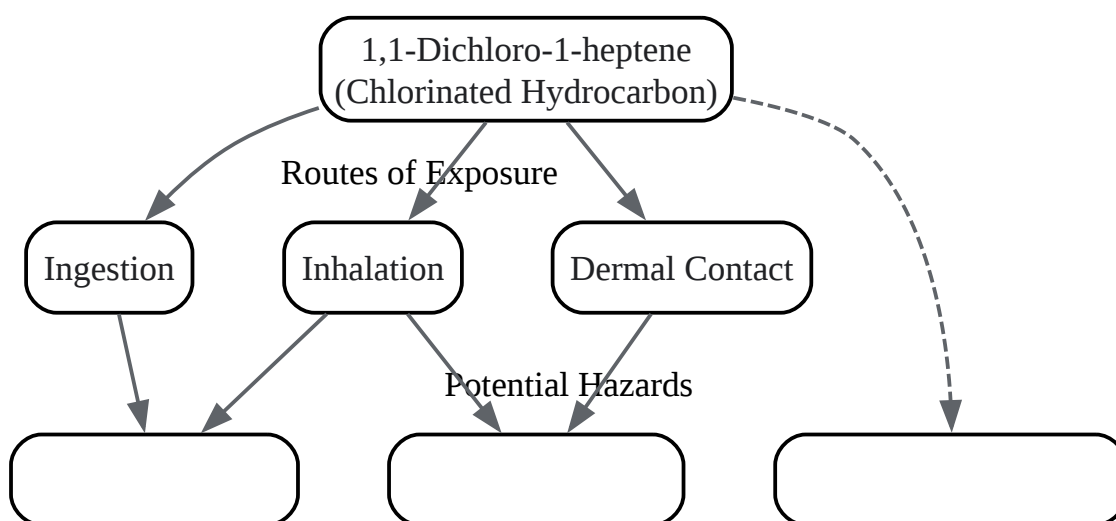
- Suzuki and Stille Cross-Coupling Reactions: The vinyl chlorides can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
- Lithiation and Subsequent Reactions: Treatment with strong bases like organolithium reagents can lead to the formation of a lithium acetylide, which can then be reacted with various electrophiles.
- Reduction: The double bond can be hydrogenated to yield 1,1-dichloroheptane.

These reactions make **1,1-dichloro-1-heptene** a useful precursor for the synthesis of a variety of organic compounds, including substituted alkynes, complex alkenes, and saturated chlorinated hydrocarbons.

Safety and Handling

Chlorinated hydrocarbons should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. These compounds can be harmful if inhaled, ingested, or absorbed through the skin. They may also be irritating to the eyes and respiratory system. It is important to consult the Safety Data Sheet (SDS) for specific handling and disposal information.

General Hazard Relationship:



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*Potential hazards associated with **1,1-Dichloro-1-heptene**.*

Conclusion

1,1-Dichloro-1-heptene is a valuable chemical intermediate with potential applications in various fields of organic synthesis. While detailed experimental data on its physical properties are scarce, its synthesis and spectral characteristics can be reliably predicted based on established chemical principles and data from related compounds. Further research into the specific properties and reactivity of this compound would be beneficial for expanding its utility in synthetic chemistry. Researchers and professionals should handle this compound with appropriate safety precautions due to the general hazards associated with chlorinated hydrocarbons.

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References

- 1. 1,1-Dichloro-1-heptene | C₇H₁₂Cl₂ | CID 10953908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,1-Dichloro-1-heptene chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15480811#1-1-dichloro-1-heptene-chemical-structure-and-properties]

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